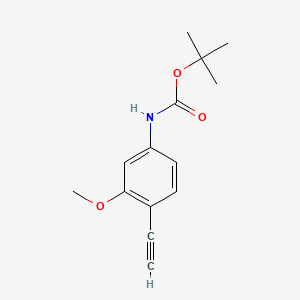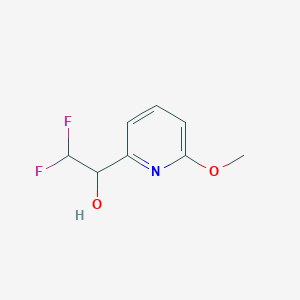
2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone with significant potential in various scientific and industrial applications. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on a trifluoromethyl-substituted benzene ring with a trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Substituted derivatives from substitution reactions.
科学研究应用
2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials with enhanced chemical and thermal stability.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, or immune response.
相似化合物的比较
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone
2,2,2-Trifluoro-1-(2-(trifluoromethyl)phenyl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-4-6(9(11,12)13)2-3-7(5)8(17)10(14,15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXZCTXQWFCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-amino-1-(3-tert-butylphenyl)ethyl]carbamate](/img/structure/B8067237.png)











